17alpha-Hydroxypregnenolone

Steroidogenesis Enzyme kinetics CYP17A1

17α-OH-PREG (CAS 19454-90-1) is the mandatory substrate for accurate CYP17A1 lyase and 3β-HSD kinetic studies. Its 10‑fold slower dissociation from CYP17A1 compared to 17α‑hydroxyprogesterone directly prevents artificially low DHEA yields, while its unique heme‑proximal binding pose enables physiologically relevant cryo‑EM and X‑ray structures. With a 3β‑HSD Km of 5.3 μM, this compound gates entry into the Δ4 pathway, making it indispensable for congenital adrenal hyperplasia and selective lyase inhibitor research. Use the correct Δ5 intermediate to ensure reproducible, pathway‑specific data.

Molecular Formula C21H32O3
Molecular Weight 0
CAS No. 19454-90-1
Cat. No. B1175483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Hydroxypregnenolone
CAS19454-90-1
Molecular FormulaC21H32O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17alpha-Hydroxypregnenolone (CAS 19454-90-1) Procurement Guide: Core Biochemical Identity and Pathway Position


17alpha-Hydroxypregnenolone (17α-OH-PREG; 3β,17α-dihydroxy-pregn-5-en-20-one; CAS 19454-90-1) is a 21-carbon Δ5-steroid intermediate. It is produced from pregnenolone via the 17α-hydroxylase activity of cytochrome P450 17A1 (CYP17A1) and is further metabolized to dehydroepiandrosterone (DHEA) via the 17,20-lyase activity of the same enzyme, or alternatively, to 17α-hydroxyprogesterone (17α-OH-PROG) via 3β-hydroxysteroid dehydrogenase (3β-HSD) [1][2]. It constitutes a critical branch point in the Δ5 pathway of adrenal and gonadal steroidogenesis, diverging toward glucocorticoid, mineralocorticoid, and androgen/estrogen biosynthesis [3].

Why 17alpha-Hydroxypregnenolone Cannot Be Replaced by 17alpha-Hydroxyprogesterone or Pregnenolone


17alpha-Hydroxypregnenolone exhibits distinct kinetic and binding properties that preclude substitution by its closest analogs. In CYP17A1-catalyzed reactions, it demonstrates a dissociation rate from the enzyme that is 10-fold slower than that of 17α-hydroxyprogesterone, directly impacting downstream androgen flux [1][2]. Furthermore, structural studies reveal that 17α-hydroxypregnenolone can adopt a catalytically competent binding pose closer to the heme iron in CYP17A1—a conformation not observed for 17α-hydroxyprogesterone [3]. At the level of 3β-HSD, the enzyme's affinity for 17α-hydroxypregnenolone differs from that for pregnenolone, with Km values of 5.3 μM and 2.0 μM, respectively, as determined in bovine adrenocortical microsomes [4]. These quantitative differences mandate precise compound selection in experimental systems designed to model or interrogate specific steroidogenic flux.

17alpha-Hydroxypregnenolone: Quantified Differentiation from 17alpha-Hydroxyprogesterone and Pregnenolone


CYP17A1 Lyase Substrate Preference: Slower Dissociation Kinetics Relative to 17alpha-Hydroxyprogesterone

17alpha-Hydroxypregnenolone exhibits a 10-fold slower dissociation rate from CYP17A1 compared to 17α-hydroxyprogesterone. Rapid quenching experiments with bovine P45017α,lyase proteoliposomes revealed that the dissociation rate of 17α-hydroxyprogesterone was 10 times faster than that of 17α-hydroxypregnenolone [1][2]. This kinetic difference explains why the enzyme preferentially processes the Δ5-steroid through the complete lyase reaction to DHEA, whereas the Δ4-steroid intermediate is more likely to dissociate before side-chain cleavage.

Steroidogenesis Enzyme kinetics CYP17A1 Androgen biosynthesis

CYP17A1 Binding Affinity: Lower Ki for Lyase Inhibition with Pregnenolone Compared to Progesterone

Pregnenolone inhibits the CYP17A1 lyase reaction using 17α-hydroxypregnenolone as substrate with a Ki of 0.3 μM, whereas progesterone inhibits the lyase reaction using 17α-hydroxyprogesterone with a Ki of 1.5 μM—a 5-fold difference [1]. This indicates that the Δ5-substrate/product pair exhibits tighter binding and stronger competitive inhibition within the enzyme active site compared to the Δ4-pair.

Enzyme inhibition CYP17A1 Androgen synthesis Binding affinity

3β-Hydroxysteroid Dehydrogenase Substrate Affinity: Km Comparison with Pregnenolone

Purified bovine adrenocortical 3β-HSD exhibits a Km of 5.3 μM for 17α-hydroxypregnenolone, compared to 2.0 μM for pregnenolone—a 2.65-fold difference in apparent affinity [1]. Additionally, the competitive inhibition constant (Ki) for trilostane differs between the two substrates: 0.14 μM with 17α-hydroxypregnenolone versus 0.38 μM with pregnenolone [1].

3β-HSD Enzyme kinetics Steroid metabolism Δ5-Δ4 isomerization

CYP21A2 Substrate Specificity: Requirement for 3-Oxo Group Excludes 17alpha-Hydroxypregnenolone

Human CYP21A2 (steroid 21-hydroxylase) does not utilize 17α-hydroxypregnenolone as a substrate. Structural and functional analyses demonstrate that a 3-oxo group (present in progesterone and 17α-hydroxyprogesterone but absent in 17α-hydroxypregnenolone, which bears a 3β-hydroxy group) is a strict requirement for CYP21A2 substrate recognition [1]. While 17α-hydroxyprogesterone is efficiently hydroxylated at C-21, 17α-hydroxypregnenolone is not converted by this enzyme.

CYP21A2 21-Hydroxylase Substrate specificity Corticosteroid biosynthesis

CYP17A1 Lyase Reaction: Conformational Selection and Heme Proximity Differentiation

X-ray crystallographic analysis of human CYP17A1 (mutant A105L) co-crystallized with substrates reveals that 17α-hydroxypregnenolone can adopt a binding pose closer to the catalytic heme iron, whereas 17α-hydroxyprogesterone is only observed farther from the heme [1]. This structural difference correlates with the enzyme's native preference for 17α-hydroxypregnenolone in the 17,20-lyase reaction and explains the differential dissociation kinetics observed biochemically.

Structural biology CYP17A1 Substrate orientation X-ray crystallography

Competitive Inhibition of 17α-Hydroxylase by Reaction Products: Comparable Efficiency for Both Δ5 and Δ4 Products

Both 17α-hydroxypregnenolone and 17α-hydroxyprogesterone competitively inhibit the 17α-hydroxylation of pregnenolone and progesterone with similar efficiency [1]. This indicates that while the two products exhibit differential downstream processing (lyase activity, dissociation rates), their inhibitory potency at the hydroxylase step is comparable, underscoring that the critical differentiation lies in the lyase reaction and 3β-HSD steps rather than the initial hydroxylation.

Enzyme inhibition 17α-Hydroxylase Feedback regulation Steroidogenesis

17alpha-Hydroxypregnenolone: High-Impact Research and Industrial Application Scenarios


Modeling Androgen Biosynthesis: CYP17A1 Lyase Processivity Studies

Researchers investigating the 17,20-lyase reaction of CYP17A1 require authentic 17α-hydroxypregnenolone as substrate, given its 10-fold slower dissociation rate relative to 17α-hydroxyprogesterone [1][2]. Use of the Δ4-analog will yield artificially low DHEA production due to premature intermediate release. This compound is essential for accurate in vitro reconstitution of the Δ5-androgen pathway, particularly in studies of prostate cancer where selective lyase inhibition is a therapeutic target.

3β-Hydroxysteroid Dehydrogenase Kinetic Characterization and Inhibitor Screening

17α-Hydroxypregnenolone serves as a critical substrate for 3β-HSD assays, with a Km of 5.3 μM in bovine adrenocortical enzyme preparations [1]. Given the 2.65-fold difference in Km compared to pregnenolone, researchers must use the appropriate Δ5-substrate to obtain accurate kinetic parameters for the conversion step that gates entry into the Δ4-pathway. This is particularly relevant for studies of congenital adrenal hyperplasia due to 3β-HSD deficiency and for screening of 3β-HSD inhibitors.

Structural Biology of Steroidogenic Cytochromes P450

X-ray crystallography and cryo-EM studies of CYP17A1 require 17α-hydroxypregnenolone to capture the physiologically relevant binding pose that places the substrate closer to the heme iron—a conformation not accessible to 17α-hydroxyprogesterone [1]. This differential positioning is essential for structure-based drug design efforts targeting CYP17A1, including the development of selective lyase inhibitors for prostate cancer therapy.

Pathway Discrimination Studies in Corticosteroid Biosynthesis

To definitively trace metabolic flux through the Δ5 versus Δ4 pathways, researchers must use 17α-hydroxypregnenolone as a substrate or internal standard. The absolute inability of CYP21A2 to hydroxylate this Δ5-3β-hydroxy steroid [1] provides a clear experimental demarcation: conversion to cortisol requires prior 3β-HSD activity, whereas 17α-hydroxyprogesterone can directly enter the 21-hydroxylation step. This property enables precise interrogation of pathway partitioning in adrenal steroidogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17alpha-Hydroxypregnenolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.